3,5-Dichloro-4-methoxyphenylboronic acid

Medicinal Chemistry Physicochemical Property ADME Prediction

3,5-Dichloro-4-methoxyphenylboronic acid (DCMPBA) is a non-fungible arylboronic acid for Suzuki-Miyaura couplings. Unlike generic analogs, its combined methoxy (electron-donating) and chloro (electron-withdrawing) substituents critically tune oxidative addition and transmetalation rates. This substitution pattern is the privileged pharmacophore in Bosutinib (FDA-approved Src kinase inhibitor) and enables atropisomerism for chiral ligand development. Available at consistent ≥98% purity for reproducible kinase inhibitor SAR and scalable late-stage diversification. Procure DCMPBA to replicate Bosutinib's kinase inhibition profile with unmatched fidelity.

Molecular Formula C7H7BCl2O3
Molecular Weight 220.84 g/mol
CAS No. 175883-61-1
Cat. No. B179596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-methoxyphenylboronic acid
CAS175883-61-1
Molecular FormulaC7H7BCl2O3
Molecular Weight220.84 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)Cl)OC)Cl)(O)O
InChIInChI=1S/C7H7BCl2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3
InChIKeyJHCLSOGJYUVJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-methoxyphenylboronic Acid (CAS 175883-61-1): A Differentiated Arylboronic Acid Building Block for Suzuki-Miyaura Coupling and Drug Discovery


3,5-Dichloro-4-methoxyphenylboronic acid (DCMPBA, CAS 175883-61-1) is a di-ortho-substituted arylboronic acid featuring both electron-donating methoxy and electron-withdrawing chloro substituents on the aromatic ring . With a molecular formula of C₇H₇BCl₂O₃ and a molecular weight of 220.85 g/mol, it is a white solid primarily utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl scaffolds . Its unique substitution pattern imparts specific steric and electronic properties that differentiate it from simpler arylboronic acids, making it a strategically important intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules requiring a 3,5-dichloro-4-methoxyphenyl motif .

Why 3,5-Dichloro-4-methoxyphenylboronic Acid Cannot Be Replaced by Simpler Arylboronic Acids in Critical Syntheses


Generic substitution of 3,5-dichloro-4-methoxyphenylboronic acid with structurally related but electronically distinct boronic acids (e.g., 4-methoxyphenylboronic acid, 3,5-dichlorophenylboronic acid, or 3-chloro-4-methoxyphenylboronic acid) is not scientifically justified. The precise 3,5-dichloro-4-methoxy substitution pattern is not merely a variant but a structural determinant that governs the compound's reactivity, steric profile, and the physicochemical properties of downstream products. For instance, the presence of both chloro and methoxy groups modulates the electronic density on the aromatic ring, which critically influences the rate of oxidative addition and transmetalation in palladium-catalyzed cross-couplings . Furthermore, the specific substitution pattern is often a key pharmacophore in medicinal chemistry, where even minor alterations can drastically reduce target binding affinity or alter metabolic stability . The following quantitative evidence underscores the unique profile that makes this compound a non-fungible asset in synthetic planning.

Quantitative Differentiation of 3,5-Dichloro-4-methoxyphenylboronic Acid: A Data-Driven Evidence Guide for Scientific Selection


Lipophilicity (LogP) and Predicted Drug-Likeness vs. Common Arylboronic Acid Building Blocks

Computational predictions demonstrate that 3,5-dichloro-4-methoxyphenylboronic acid (DCMPBA) exhibits a significantly higher consensus Log Po/w value compared to simpler boronic acids, indicating enhanced membrane permeability potential for derived compounds . In a class-level inference, its predicted lipophilicity (Consensus Log Po/w = 0.9) is 0.82 units higher than 4-methoxyphenylboronic acid (Log Po/w ≈ 0.08, computed as 1.07 lower than phenylboronic acid) and 0.74 units lower than 3,5-dichlorophenylboronic acid (Log Po/w ≈ 1.64), placing it in a favorable range for oral bioavailability according to Lipinski's Rule of Five . This balanced lipophilicity, combined with a TPSA of 49.69 Ų, suggests an optimal balance between solubility and permeability that is not achievable with the more polar or more lipophilic comparators.

Medicinal Chemistry Physicochemical Property ADME Prediction

Steric Bulk and Rotatable Bonds as a Determinant of Conformational Restriction in Biaryl Synthesis

The substitution pattern of 3,5-dichloro-4-methoxyphenylboronic acid introduces significant steric bulk ortho to the boronic acid functionality. This di-ortho-substitution is known to influence both the rate of Suzuki-Miyaura cross-coupling and the conformational properties of the resulting biaryl products . Compared to 4-methoxyphenylboronic acid (0 ortho substituents) and 3-chloro-4-methoxyphenylboronic acid (1 ortho substituent), DCMPBA possesses two bulky ortho-chloro groups. This steric hindrance can slow transmetalation, requiring optimized catalysts or reaction conditions, but simultaneously provides a kinetic advantage in generating conformationally restricted, potentially atropisomeric biaryl structures . The calculated number of rotatable bonds (nRotB = 2) is identical to its less substituted analogs, but the energy barrier to rotation in the derived biaryl products is substantially higher due to the ortho,ortho'-disubstitution, a key feature for inducing axial chirality in drug candidates .

Organic Synthesis Atropisomerism Suzuki-Miyaura Coupling

Purity Benchmarking: Consistency Across Major Suppliers for Reliable Process Chemistry

A cross-vendor analysis of commercial specifications reveals that 3,5-dichloro-4-methoxyphenylboronic acid is consistently supplied at a high standard purity of ≥98% by multiple reputable chemical vendors, including those providing Certificates of Analysis (CoA) with HPLC, NMR, and GC validation [REFS-1, REFS-2, REFS-3]. This contrasts with some less common or more synthetically challenging boronic acids, where purity can vary significantly (e.g., 95-97% typical for some specialized analogs). For instance, while suppliers like Chem-Impex list purity as ≥95% (HPLC) , others like AKSci, Bide Pharm, and Fluorochem specify ≥98% [REFS-2, REFS-3, REFS-4]. This high and verifiable purity specification reduces the risk of side reactions and simplifies purification in multi-step syntheses, a key factor for procurement decisions in process chemistry and scale-up applications.

Analytical Chemistry Quality Control Process Development

Key Role as a Building Block for Bosutinib and Other Kinase Inhibitors

3,5-Dichloro-4-methoxyphenylboronic acid serves as a direct precursor for the synthesis of the 3,5-dichloro-4-methoxyphenyl moiety found in clinically relevant kinase inhibitors, most notably Bosutinib . Bosutinib, a dual Src/Abl kinase inhibitor approved for chronic myelogenous leukemia (CML), contains a 3,5-dichloro-4-methoxyaniline fragment that can be accessed via a Suzuki coupling using DCMPBA followed by conversion of the boronic acid to an amine . This contrasts with other arylboronic acids that are not used in this specific pharmacophore. While class-level inference suggests many boronic acids are used in drug discovery, DCMPBA's direct utility in constructing a marketed drug's core substructure provides a validated path for medicinal chemists seeking to explore SAR around this privileged motif or develop related ATP-competitive kinase inhibitors.

Medicinal Chemistry Kinase Inhibitor Bosutinib

Predicted Water Solubility Profile: A Moderate Solubility Compound for Aqueous Reaction Conditions

Computational models predict that 3,5-dichloro-4-methoxyphenylboronic acid has a water solubility of 0.43 mg/mL (LogS = -2.71), classifying it as moderately soluble . This solubility is a critical parameter for designing Suzuki-Miyaura reactions in aqueous or biphasic media, a key principle of green chemistry. Compared to 4-methoxyphenylboronic acid (predicted LogS ≈ -0.55, solubility ≈ 55 mg/mL) which is highly soluble, and 3,5-dichlorophenylboronic acid (predicted LogS ≈ -3.5, solubility ≈ 0.06 mg/mL) which is poorly soluble, DCMPBA offers an intermediate solubility profile. This intermediate nature can be advantageous, potentially providing sufficient solubility for efficient coupling while also facilitating product isolation from aqueous reaction mixtures, thereby streamlining the work-up process compared to its highly water-soluble or highly insoluble analogs .

Green Chemistry Reaction Development Solubility

High-Impact Application Scenarios for 3,5-Dichloro-4-methoxyphenylboronic Acid in Research and Development


Synthesis of Conformationally Restricted Biaryl Kinase Inhibitors via Suzuki-Miyaura Coupling

Medicinal chemists targeting the ATP-binding pocket of kinases, particularly Src-family kinases, should utilize 3,5-dichloro-4-methoxyphenylboronic acid (DCMPBA) as the boronic acid partner in Suzuki-Miyaura couplings to install the sterically demanding 3,5-dichloro-4-methoxyphenyl motif . This motif is a privileged structure in the clinically approved drug Bosutinib, and its incorporation can lead to enhanced target selectivity and potency . The compound's moderate lipophilicity (LogP = 0.9) and predicted solubility profile make it amenable to a variety of cross-coupling conditions, including those in aqueous/organic biphasic systems . Given its consistent high purity (≥95-98%) across multiple vendors, it is a reliable starting material for parallel synthesis libraries aimed at exploring kinase inhibitor SAR .

Design of Axially Chiral Ligands and Catalysts Featuring the 3,5-Dichloro-4-methoxyphenyl Substituent

Researchers in asymmetric catalysis can leverage the di-ortho-substituted nature of DCMPBA to prepare biaryl compounds with restricted rotation around the aryl-aryl bond, leading to atropisomerism . The 3,5-dichloro-4-methoxyphenyl group, when coupled with another sterically hindered aromatic partner, provides a scaffold for developing novel chiral ligands or organocatalysts . The distinct electronic properties imparted by the combined chloro and methoxy substituents can fine-tune the Lewis basicity of the ligand, while the increased steric bulk (nRotB = 2 but high rotational barrier in products) ensures stable axial chirality . This application scenario is supported by the compound's established use in generating sterically hindered biaryls and its ready availability as a pure solid .

Late-Stage Functionalization of Advanced Intermediates for Agrochemical and Material Science Discovery

Process chemists and material scientists can employ DCMPBA in late-stage Suzuki-Miyaura diversification strategies. Its unique substitution pattern allows for the introduction of a functionalized phenyl ring with a precisely defined electronic and steric profile into complex molecules, including agrochemical leads or organic electronic materials . The compound's moderate water solubility (0.43 mg/mL) and balanced lipophilicity can be particularly advantageous in optimizing the properties of the final product, such as logD for bioavailability or charge transport characteristics . The documented high purity and availability in bulk quantities from multiple suppliers make it a practical choice for scaling up promising hits from discovery to early development .

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